Irreversible Inhibition Mechanism
JH295 (hydrate) inhibits Nek2 through an irreversible, covalent mechanism via alkylation of Cys22, a non-catalytic cysteine residue unique to a subset of kinases [1]. This irreversible binding ensures sustained target engagement even after compound washout, a property not shared by reversible Nek2 inhibitors such as the aminopyrazine ATP-competitive inhibitor (compound 1) or MBM-55, which bind reversibly to the ATP pocket [2].
| Evidence Dimension | Mechanism of Nek2 Inhibition |
|---|---|
| Target Compound Data | Irreversible (covalent alkylation of Cys22) |
| Comparator Or Baseline | Reversible Nek2 inhibitors (e.g., aminopyrazine compound 1, MBM-55) |
| Quantified Difference | Qualitative difference: Irreversible vs. Reversible binding |
| Conditions | Biochemical kinase assays; cellular target engagement studies |
Why This Matters
Irreversible inhibition provides prolonged target suppression and a distinct pharmacodynamic profile, enabling studies that require sustained Nek2 inactivation or evaluation of compound washout effects.
- [1] Henise JC, et al. Irreversible Nek2 kinase inhibitors with cellular activity. J Med Chem. 2011;54(12):4133-46. View Source
- [2] Innocenti P, et al. Structure-guided design of purine-based probes for selective Nek2 inhibition. J Med Chem. 2016;59(3):1006-1021. View Source
